1,5-Dichloro-4-methoxyisoquinoline

Description

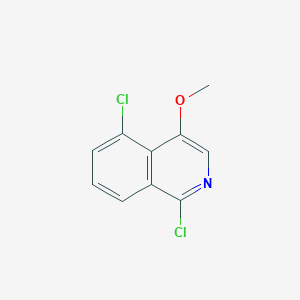

1,5-Dichloro-4-methoxyisoquinoline is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 5 and a methoxy group at position 2. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and substitution patterns significantly influence their chemical reactivity, solubility, and biological activity. This compound is synthesized via methods involving halogenation and methoxylation of the isoquinoline core, as exemplified by processes for related 1-chloro-4-methoxyisoquinolines .

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

1,5-dichloro-4-methoxyisoquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-5-13-10(12)6-3-2-4-7(11)9(6)8/h2-5H,1H3 |

InChI Key |

KTISORPYYPFYOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: 1,7-Dichloro-4-methoxyisoquinoline

A key positional isomer, 1,7-dichloro-4-methoxyisoquinoline, differs in the placement of the second chlorine atom (position 7 vs. 5). This structural variation alters electronic distribution and steric interactions:

- Electronic Effects : The 1,5-dichloro configuration creates a para-dichloro motif on the benzene ring, intensifying electron withdrawal compared to the 1,7-isomer. This may influence reactivity in nucleophilic aromatic substitution or catalytic coupling reactions.

- Solubility : Both isomers exhibit low aqueous solubility due to hydrophobic chloro groups, but the 1,5-isomer’s symmetry could facilitate crystallinity, as seen in analogs with para-substituted halogens .

Halogenated Isoquinolines: 1-Chloro-4-methoxyisoquinoline

The mono-chlorinated analog 1-chloro-4-methoxyisoquinoline lacks the 5-chloro substituent. Key differences include:

- Synthetic Utility: Mono-chlorinated derivatives are intermediates in synthesizing complex molecules, as evidenced by patents describing their use in pharmaceutical precursors .

Functional Group Variations: Hydroxy vs. Methoxy Substituents

Compounds such as 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide () highlight the impact of hydroxyl and N-oxide groups:

- Hydrogen Bonding : Hydroxy groups enhance solubility and metal-chelating capacity, unlike methoxy or chloro substituents.

- Spectroscopic Signatures: The N-oxide group in ’s compound shifts NMR signals (e.g., C-1 at δC 138.9 vs. δC ~125–135 for non-oxidized isoquinolines), suggesting that chloro substituents in 1,5-dichloro-4-methoxyisoquinoline would similarly deshield adjacent carbons .

Heterocyclic Cores: Benzothiazepinone Derivatives

describes 7-chloro-6-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , which shares chloro and methoxy groups but features a sulfur-containing heterocycle. Comparisons include:

- Ring Strain: The seven-membered benzothiazepinone core introduces conformational flexibility, unlike the rigid isoquinoline system.

- Biological Activity: Benzothiazepinones are explored for cardiovascular applications, whereas halogenated isoquinolines are often investigated as kinase inhibitors or antimicrobial agents.

Research Implications and Gaps

- Synthetic Challenges: The dichloro substitution in 1,5-dichloro-4-methoxyisoquinoline may complicate regioselective reactions, necessitating advanced catalysts or protective strategies.

- Biological Screening: Limited data exist on its pharmacological activity compared to hydroxylated analogs (e.g., ) or benzothiazepinones ().

- Spectroscopic Characterization : Further NMR/X-ray studies are needed to correlate substituent positions with electronic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.